molecular formula C8H6BrNO B11764757 6-Bromobenzofuran-2-amine

6-Bromobenzofuran-2-amine

Katalognummer: B11764757
Molekulargewicht: 212.04 g/mol
InChI-Schlüssel: PZASYAROPHNKTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromobenzofuran-2-amine is a chemical compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of this compound consists of a benzofuran ring substituted with a bromine atom at the 6-position and an amino group at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromobenzofuran-2-amine typically involves the bromination of benzofuran followed by amination. One common method includes the bromination of benzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The resulting 6-bromobenzofuran is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalytic methods and green chemistry approaches are also explored to minimize environmental impact and improve sustainability .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromobenzofuran-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

Wissenschaftliche Forschungsanwendungen

6-Bromobenzofuran-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its diverse pharmacological activities.

    Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 6-Bromobenzofuran-2-amine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

    Benzofuran: The parent compound without any substitutions.

    6-Chlorobenzofuran-2-amine: Similar structure with a chlorine atom instead of bromine.

    6-Fluorobenzofuran-2-amine: Similar structure with a fluorine atom instead of bromine.

Uniqueness: 6-Bromobenzofuran-2-amine is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to other halogenated derivatives. The bromine atom’s size and electronegativity can influence the compound’s interactions with biological targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C8H6BrNO

Molekulargewicht

212.04 g/mol

IUPAC-Name

6-bromo-1-benzofuran-2-amine

InChI

InChI=1S/C8H6BrNO/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4H,10H2

InChI-Schlüssel

PZASYAROPHNKTP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Br)OC(=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.